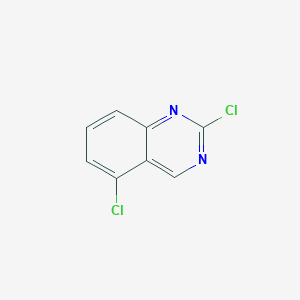

2,5-Dichloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFDZKBQKLGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697081 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445041-29-2 | |

| Record name | 2,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2][3][4][5] The substitution pattern of chlorine atoms on the quinazoline ring system critically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for its application in research and drug development.

It is important to note that while extensive data is available for other isomers, particularly 2,4-dichloroquinazoline, specific experimental data for the 2,5-dichloro isomer is limited in publicly accessible literature. Therefore, this guide combines available data with computationally predicted properties and comparative analysis with related compounds to provide the most comprehensive profile possible.

Chemical Identity and Structure

Proper identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 445041-29-2 | [6][7] |

| Molecular Formula | C₈H₄Cl₂N₂ | [6][7] |

| Molecular Weight | 199.04 g/mol | [6] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=N2)Cl | N/A |

| InChI Key | AVAFDZKBQKLGMN-UHFFFAOYSA-N | [7] |

Molecular Structure:

The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with chlorine atoms substituted at the 2nd and 5th positions.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimental data for this compound, this section presents a combination of available information and computationally predicted values. For comparison, experimental data for the related isomer, 4,5-dichloroquinazoline, is also included where available.

| Property | This compound (Predicted) | 4,5-Dichloroquinazoline (Experimental/Predicted) |

| Melting Point | Not available | 131.5-133 °C |

| Boiling Point | ~317.6 ± 22.0 °C | 317.6 ± 22.0 °C (Predicted)[3] |

| pKa | ~0.12 ± 0.30 | 0.12 ± 0.30 (Predicted)[3] |

| LogP | Not available | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and acetone (Inferred) | Insoluble in water; soluble in organic solvents such as ether and acetone [N/A] |

| Density | ~1.486 ± 0.06 g/cm³ | 1.486 ± 0.06 g/cm³ (Predicted)[3] |

Note on Predictions: The predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended. The similarity in predicted boiling point and pKa with the 4,5-isomer suggests that the position of the second chlorine on the benzene ring may have a comparable electronic influence on these properties.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a compound. As of the time of this writing, public databases do not contain experimental spectra for this compound. This section will, therefore, describe the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms and the two nitrogen atoms. Protons on the benzene ring will likely appear as a complex multiplet, while the proton on the pyrimidine ring will be a distinct singlet or doublet depending on coupling.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the quinazoline core. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, which is a definitive indicator of a dichloro-substituted compound.

Synthesis and Reactivity

General Synthetic Approach

Figure 2: General synthetic workflow for dichloroquinazolines.

Exemplary Protocol (Hypothetical for this compound):

-

Starting Material: 2,5-Quinazolinedione.

-

Reaction: The quinazolinedione is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline.

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The reaction mixture is then carefully quenched with ice water or a basic solution to neutralize the acidity and precipitate the product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield the desired this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The two chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of each chlorine atom is influenced by its position on the quinazoline ring system. In the analogous 2,4-dichloroquinazoline, the chlorine at the C4 position is generally more reactive towards nucleophiles under milder conditions, while substitution at the C2 position often requires harsher conditions.[8][11][12] This regioselectivity is attributed to the electronic effects of the heterocyclic nitrogen atoms.

For this compound, the chlorine at the C2 position is part of the pyrimidine ring and is activated towards nucleophilic attack by the adjacent nitrogen atoms. The chlorine at the C5 position is on the benzene ring and is less activated. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the C2 position.

Figure 3: Predicted regioselectivity of nucleophilic substitution on this compound.

This selective reactivity makes this compound a potentially valuable building block for the synthesis of a variety of substituted quinazoline derivatives for applications in medicinal chemistry and materials science.

Applications in Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[3][4] The introduction of different substituents at various positions of the quinazoline ring allows for the fine-tuning of the molecule's biological activity. Dichloroquinazolines, in particular, serve as versatile intermediates for the synthesis of potent kinase inhibitors, anticancer agents, and other therapeutics.[1][2] While specific applications of this compound are not extensively documented, its potential as a precursor for novel bioactive compounds is significant, leveraging the established importance of the quinazoline core.

Safety and Handling

No specific safety and toxicological data for this compound is currently available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety data for the closely related isomer, 2,4-dichloroquinazoline, and general guidelines for handling halogenated organic compounds.[9][13][14]

Hazard Statements (Inferred from 2,4-dichloroquinazoline):

-

Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Causes skin irritation.[12]

-

Causes serious eye irritation.[12]

-

May cause respiratory irritation.[12]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Guidance):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: The safety information provided is based on data for a related compound and general chemical safety principles. A comprehensive risk assessment should be conducted before handling this compound. Always refer to a substance-specific Safety Data Sheet (SDS) when available.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While there is a notable lack of experimentally determined physicochemical and toxicological data for this specific isomer, this guide has provided a comprehensive overview based on available information, computational predictions, and comparative analysis with related structures. The predicted reactivity, particularly the susceptibility of the C2 position to nucleophilic substitution, highlights its utility in the design and synthesis of novel quinazoline derivatives. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while also recognizing the need for experimental validation of the predicted properties and exercising appropriate caution during its handling and use.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. omicsonline.org [omicsonline.org]

- 5. [PDF] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 6. 445041-29-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound|445041-29-2 - Debyesci [debyesci.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 10. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. szabo-scandic.com [szabo-scandic.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to Dichloroquinazolines: A Comparative Analysis Focused on 2,4-Dichloroquinazoline

A Note to the Researcher: This guide addresses the inquiry for 2,5-dichloroquinazoline (CAS 445041-29-2). It is important to note that while this compound is commercially available, there is a significant lack of published in-depth technical data regarding its specific physicochemical properties, synthesis, and reactivity in publicly accessible scientific literature. In the spirit of scientific integrity and to provide a valuable resource, this guide will focus on the extensively studied and well-documented isomer, 2,4-dichloroquinazoline (CAS 607-68-1) . The detailed information presented herein on this closely related analogue is intended to serve as a robust technical reference for researchers, scientists, and drug development professionals working with substituted quinazolines.

Introduction to Dichloroquinazolines in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is a key component in numerous therapeutic agents. Dichloro-substituted quinazolines, particularly 2,4-dichloroquinazoline, serve as highly versatile intermediates in the synthesis of a diverse range of biologically active molecules. Their utility stems from the differential reactivity of the two chlorine atoms, allowing for sequential and regioselective nucleophilic substitutions to build complex molecular architectures. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Physicochemical Properties of 2,4-Dichloroquinazoline

| Property | Value | Source(s) |

| CAS Number | 607-68-1 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder/solid | |

| Melting Point | 117-121 °C | [3] |

| Boiling Point | 273.3±23.0 °C (Predicted) | [4] |

| pKa | -0.43±0.30 (Predicted) | [4] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4][5] |

Synthesis of 2,4-Dichloroquinazoline: A Step-by-Step Protocol

The most common and well-established route for the synthesis of 2,4-dichloroquinazoline involves a two-step process starting from anthranilic acid.[2][6] This method first involves the formation of the quinazoline-2,4(1H,3H)-dione ring, followed by chlorination.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

The initial step is the cyclization of anthranilic acid to form the core quinazoline dione structure. This can be achieved through various methods, with the reaction with urea or potassium cyanate being common.[6][7][8]

Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Potassium Cyanate [6][9]

-

Dissolution: Dissolve anthranilic acid in water with the aid of a base (e.g., NaOH) to achieve a pH of 9-12.[6]

-

Addition of Cyanate: Add a solution of potassium cyanate (in a 1:1 to 1:3 molar ratio with anthranilic acid) to the reaction mixture.[6]

-

Reaction: Heat the mixture to a temperature between 40-90 °C for 2-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Cyclization: The intermediate o-ureidobenzoic acid cyclizes under these conditions.

-

Precipitation: Upon cooling and acidification (e.g., with HCl), the quinazoline-2,4(1H,3H)-dione precipitates out of the solution.[9]

-

Isolation: The solid product is collected by filtration, washed with water, and dried.

Step 2: Chlorination of Quinazoline-2,4(1H,3H)-dione

The second step involves the conversion of the dione to the dichloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[10][11][12]

Protocol: Chlorination using Phosphorus Oxychloride (POCl₃) [2][13]

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend quinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).[2] The reaction can be run neat or with a high-boiling solvent.

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2.5 to 8 hours.[2][13] The progress of the reaction should be monitored by TLC.

-

Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool. The excess POCl₃ is typically removed under reduced pressure.[2]

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.[2][13] This quenching step is highly exothermic.

-

Isolation: The precipitated 2,4-dichloroquinazoline is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization.

References

- 1. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2,4-Dichloroquinazoline | 607-68-1 [chemicalbook.com]

- 5. 607-68-1|2,4-Dichloroquinazoline|BLD Pharm [bldpharm.com]

- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. generis-publishing.com [generis-publishing.com]

- 9. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Structure elucidation of 2,5-dichloroquinazoline

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dichloroquinazoline

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise structural determination of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a representative halogenated heterocyclic compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures self-validating and unambiguous structural confirmation. This document is intended for researchers, chemists, and professionals in drug development who require a robust framework for molecular characterization.

The definitive elucidation of a novel or target molecule's structure cannot rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach is required, where each method provides a unique piece of the structural puzzle.[1] The data from each experiment should corroborate the others, creating a self-validating system that culminates in an undeniable structural assignment. Our investigation into this compound will proceed through a logical workflow: synthesis and purification to establish a pure sample, followed by a cascade of spectroscopic and analytical techniques to determine its molecular formula, connectivity, and three-dimensional nature.

Caption: Fig. 1: Overall workflow for structure elucidation.

Synthesis and Purification: The Prerequisite for Analysis

Reliable analytical data can only be obtained from a highly pure sample. While numerous methods exist for quinazoline synthesis[2], a plausible route to this compound can be conceptualized starting from 2-chloro-5-nitrobenzoic acid.[3][4][5][6]

Proposed Synthetic Pathway

A potential synthetic route involves the initial reduction of the nitro group, followed by cyclization and subsequent chlorination. A key intermediate would be 5-chloro-2-aminobenzoic acid, which can react with a formamide equivalent to form the quinazolinone ring, followed by chlorination. A more direct, though potentially lower-yielding, approach could adapt known procedures for creating dichloroquinazolines from substituted anthranilic acids or quinazolinediones. For instance, a common method involves treating the corresponding dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7][8][9]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is chosen as a cost-effective and efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

-

Solvent Screening: Select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture are common starting points for quinazoline derivatives.

-

Dissolution: Dissolve the crude synthetic product in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities and dry under vacuum to a constant weight.

-

Purity Assessment: Confirm purity via Thin Layer Chromatography (TLC) against the crude material and by determining the melting point. A sharp melting point is indicative of high purity.[10]

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: The first analytical step post-purification is always mass spectrometry. Its primary purpose is to determine the molecular weight of the compound, which provides the molecular formula—the most fundamental piece of structural information.[1] For halogenated compounds, mass spectrometry offers an additional layer of confirmation through isotopic distribution patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The molecular formula for this compound is C₈H₄Cl₂N₂.[11] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺).

| Ion | Calculated m/z | Isotopic Composition | Expected Relative Abundance |

| [M]⁺ | 197.9752 | C₈H₄(³⁵Cl)₂N₂ | 100.0% |

| [M+2]⁺ | 199.9722 | C₈H₄(³⁵Cl)(³⁷Cl)N₂ | 65.1% |

| [M+4]⁺ | 201.9693 | C₈H₄(³⁷Cl)₂N₂ | 10.6% |

| Table 1: Predicted high-resolution m/z values and isotopic abundance pattern for the molecular ion of this compound. Data calculated based on known isotopic abundances. |

The observation of this M, M+2, and M+4 pattern in a ~9:6:1 ratio is a definitive signature for a dichlorinated compound, immediately validating a key part of the proposed structure.[12]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[13] While it doesn't reveal the full carbon skeleton, it provides crucial validation by confirming expected bond types and ruling out others (e.g., the absence of O-H or N-H stretches from starting materials).

Experimental Protocol: KBr Pellet Method

-

Preparation: Mix ~1 mg of the purified compound with ~100 mg of dry KBr powder.

-

Grinding: Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

-

Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Analysis: Acquire the IR spectrum using an FTIR spectrometer.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| 3100–3000 | C-H Stretch | Aromatic C-H bonds |

| 1620–1580 | C=N Stretch | Quinazoline ring imine bond |

| 1550–1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| 800–700 | C-Cl Stretch | Aryl-chloride bonds |

| Table 2: Predicted characteristic IR absorption bands for this compound. Ranges are based on typical values for quinazoline derivatives.[14][15] |

The resulting spectrum should clearly show absorptions in the aromatic region and for the C=N and C-Cl bonds, while being devoid of strong, broad absorptions above 3200 cm⁻¹, which would indicate hydroxyl or amine groups from precursor molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Authoritative Grounding: NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[16][17] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of every proton and carbon in the structure.

Caption: Fig. 2: Numbering scheme for proton assignments.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of aromatic compounds.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish direct connectivities.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain signals for the three protons on the benzene ring portion. Their chemical shifts and coupling patterns are dictated by the electronic effects of the two chloro substituents and the fused pyrimidine ring.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8 | 8.0 – 8.2 | d (doublet) | J(H8-H7) ≈ 8.5 | Deshielded by the adjacent nitrogen and C-Cl group. Coupled only to H7. |

| H-7 | 7.8 – 8.0 | t (triplet) or dd | J(H7-H8) ≈ 8.5, J(H7-H6) ≈ 7.5 | Coupled to both H8 and H6. Appears as a triplet if J values are similar. |

| H-6 | 7.6 – 7.8 | d (doublet) | J(H6-H7) ≈ 7.5 | Coupled only to H7. The C5-Cl group will influence its chemical shift. |

| Table 3: Predicted ¹H NMR data for this compound. Chemical shifts are estimates based on analogous substituted quinazolines.[18][19][20] |

Predicted ¹³C NMR Spectrum (126 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~160 | Carbon between two nitrogens, substituted with Cl. Highly deshielded. |

| C-4 | ~155 | Imine carbon attached to Cl. Highly deshielded. |

| C-8a | ~152 | Bridgehead carbon adjacent to nitrogen. |

| C-5 | ~135 | Carbon directly attached to chlorine. |

| C-7 | ~134 | Aromatic CH. |

| C-4a | ~128 | Bridgehead carbon. |

| C-6 | ~127 | Aromatic CH. |

| C-8 | ~125 | Aromatic CH. |

| Table 4: Predicted ¹³C NMR chemical shifts for this compound. |

Self-Validation through 2D NMR:

-

COSY: Will show a clear correlation between H-6, H-7, and H-8, confirming their adjacent positions on the aromatic ring.

-

HSQC: Will link each proton signal (H-6, H-7, H-8) to its directly attached carbon (C-6, C-7, C-8), confirming the assignments made in the 1D spectra.

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[16] It delivers a 3D model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and planarity of the ring system.[21][22][23]

Experimental Protocol: Single-Crystal Diffraction

-

Crystal Growth: Grow a single crystal suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the atomic positions.

Expected Structural Information

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved not by a single measurement but by the logical and systematic integration of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula (C₈H₄Cl₂N₂), including the crucial confirmation of two chlorine atoms via the isotopic pattern. IR spectroscopy verifies the presence of the expected aromatic and heterocyclic functional groups. Finally, a suite of 1D and 2D NMR experiments maps the molecular connectivity, allowing for the definitive assignment of every atom in the molecular skeleton. While X-ray crystallography provides the ultimate confirmation in the solid state, the spectroscopic data, when properly acquired and interpreted, is sufficient to provide an unambiguous and trustworthy structural assignment for professionals in research and drug development.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dichloroquinazoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. calpaclab.com [calpaclab.com]

- 12. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. jchps.com [jchps.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. acgpubs.org [acgpubs.org]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the 2,5-Dichloroquinazoline Scaffold: Unlocking Therapeutic Potential Through Targeted Biology

Abstract

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved therapeutics. The introduction of a 2,5-dichloro substitution pattern creates a versatile and reactive template for library synthesis, offering vectors for chemical exploration and optimization of biological activity. This technical guide provides an in-depth analysis of the most promising biological targets for the 2,5-dichloroquinazoline scaffold and its derivatives. We will move beyond a simple catalog of targets to explore the causal biochemistry, detail the structure-activity relationships (SAR) that drive potency, and provide robust, field-proven experimental protocols for target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The Quinazoline Scaffold: A Foundation of Therapeutic Success

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern drug discovery. Its rigid, planar structure provides a reliable anchor for substituents to probe the three-dimensional space of biological macromolecules. This inherent "drug-likeness" is evidenced by the number of FDA-approved drugs incorporating this moiety, particularly in oncology.[1] Marketed drugs like gefitinib, erlotinib, and afatinib have validated the quinazoline core as a potent hinge-binding motif for protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][2]

The this compound starting material is particularly valuable. The chlorine atoms serve two purposes: they electronically modify the ring system and, more importantly, provide reactive handles for nucleophilic substitution reactions, allowing for the systematic and efficient generation of diverse chemical libraries to probe a wide range of biological targets.

Primary Target Class: The Kinome

The most extensively validated and promising target space for the quinazoline scaffold is the human kinome. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] Quinazoline derivatives have demonstrated potent inhibitory activity against multiple kinase families.

Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR

Biological Rationale: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[4] Inhibiting their kinase activity blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis. The clinical success of gefitinib and other quinazoline-based EGFR inhibitors provides a powerful precedent for exploring novel derivatives.[2]

Mechanism of Action & SAR: Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The nitrogen at position 1 (N1) of the quinazoline ring commonly forms a critical hydrogen bond with a conserved hinge-region amino acid of the kinase.

-

Core Scaffold: The this compound core provides the foundational structure. The 2-chloro position is often substituted with an aniline or similar moiety, which projects into a hydrophobic pocket.

-

Substitutions: The nature of the substituent at the 4-position is critical for potency and selectivity. Small, hydrophobic groups are often favored. The dichloro-styrylquinazolines, for instance, show that substitutions on the styryl ring significantly modulate cytotoxic activity.[4] Biphenylamino substituents have also proven effective.[5]

-

Dichloro Pattern: The 5-chloro substituent can influence the electronic properties of the ring and provide additional interactions within the binding pocket, potentially enhancing selectivity or potency.

Signaling Pathway Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents [mdpi.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,5-Dichloroquinazoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its many derivatives, 2,5-dichloroquinazoline serves as a critical intermediate and a foundational structure for the development of novel therapeutic agents. This technical guide provides an in-depth review of this compound, covering its synthesis, chemical properties, and reactivity. Furthermore, it explores the landscape of its analogs, detailing their structure-activity relationships (SAR) and applications in drug discovery, with a particular focus on their roles as kinase inhibitors in oncology. This document aims to be a comprehensive resource, integrating established knowledge with recent advancements to guide future research and development in this promising area of medicinal chemistry.

Introduction to the Quinazoline Core

Quinazoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its versatile biological activities.[1][2] The inherent structural features of the quinazoline nucleus allow for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] In recent years, quinazoline-based compounds have gained significant attention as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[4][5][6]

The strategic importance of substituted quinazolines lies in their ability to mimic the purine core of ATP, enabling them to competitively bind to the ATP-binding sites of kinases. This mechanism of action has led to the development of several FDA-approved drugs.[7] The continuous exploration of novel quinazoline analogs is driven by the need to overcome drug resistance and improve selectivity and efficacy.[8]

The Chemistry of this compound

Synthesis of the this compound Scaffold

The synthesis of this compound is a key step in the preparation of a multitude of its derivatives. While specific protocols for this compound are not as widely published as for its 2,4-dichloro isomer, the general principles of quinazoline synthesis can be applied. A common synthetic route to a related compound, 2,5-dichloroquinoline, involves the oxidation of 5-chloroquinoline followed by chlorination with phosphorus oxychloride (POCl3).[9] A similar strategy could be adapted for this compound, likely starting from a corresponding quinazolinone precursor.

A general and efficient method for producing quinazoline derivatives is through microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[10] For the synthesis of the more common 2,4-dichloroquinazoline, a widely used method involves the reaction of 2,4(1H,3H)-quinazolinedione with phosphorus oxychloride.[11] This reaction is a robust and scalable method for producing the dichlorinated intermediate.

General Synthetic Workflow for Dichloroquinazolines:

Caption: General synthesis workflow for dichloroquinazoline analogs.

Chemical Properties and Reactivity

This compound is a crystalline solid.[12] The reactivity of the dichloroquinazoline core is characterized by the differential reactivity of the two chlorine atoms towards nucleophilic substitution. In the analogous 2,4-dichloroquinazoline, the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position.[13] This regioselectivity is attributed to the electronic effects of the nitrogen atoms in the quinazoline ring. Nucleophilic attack at the C4 position can be achieved under mild conditions, while substitution at the C2 position often requires harsher reaction conditions.[13] This differential reactivity is a powerful tool for the selective functionalization of the quinazoline scaffold, allowing for the stepwise introduction of different substituents at the C2 and C4 positions.

Analogs of Dichloroquinazolines and Structure-Activity Relationships (SAR)

The development of quinazoline-based drugs heavily relies on understanding the structure-activity relationships (SAR) of its analogs. Modifications at various positions of the quinazoline ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification

-

C2 Position: Substitutions at the C2 position have been shown to influence the antibacterial activity of quinazolines. A series of 2-substituted quinazolines were synthesized and evaluated, leading to the identification of a compound with broad-spectrum antibacterial activity.[14]

-

C4 Position: The C4 position is a critical site for modification, particularly for kinase inhibitors. The introduction of anilino groups at this position has been a highly successful strategy in developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7]

-

C5, C6, C7, and C8 Positions: Modifications on the benzene ring of the quinazoline core can also modulate biological activity. For instance, substitutions at the C6 and C7 positions with groups like methoxy have been explored to enhance the potency of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[4][5]

SAR in Kinase Inhibition

The quinazoline scaffold is a key component of many tyrosine kinase inhibitors (TKIs).[4][7] These inhibitors often target EGFR and VEGFR, which are crucial in cancer cell proliferation and angiogenesis.[7][8]

Table 1: SAR Summary of Quinazoline-Based Kinase Inhibitors

| Position of Substitution | Type of Substituent | Impact on Activity | Target Kinase(s) | Reference(s) |

| C4 | Anilino groups | Essential for potent inhibition | EGFR, VEGFR-2 | [4][7] |

| C6, C7 | Methoxy groups, Steric bulk | Can increase potency | EGFR, VEGFR-2 | [4][5] |

| C2 | Phenyl groups | Can contribute to antitumor activity | General Antitumor | [15] |

| C5 | Chloro group | Can influence binding affinity | Various | [16] |

The SAR studies reveal that the nature of the substituent at the C4-anilino ring and the substitution pattern on the quinazoline core are crucial for high-affinity binding to the kinase domain.[4][16]

Applications in Drug Discovery and Development

The versatility of the quinazoline scaffold has led to its investigation in a wide range of therapeutic areas.[1][2]

Anticancer Agents

The most prominent application of quinazoline derivatives is in oncology.[4][5][6] They are particularly effective as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[7][8] Overexpression of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Vandetanib, an FDA-approved drug, is a quinazoline-based dual inhibitor of EGFR and VEGFR-2 used for the treatment of medullary thyroid cancer.[8]

Signaling Pathway Targeted by Quinazoline-Based Kinase Inhibitors:

Caption: Inhibition of RTK signaling by quinazoline analogs.

Antimicrobial Agents

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[2][14] They have been shown to be effective against a range of bacteria and fungi.[1] The mechanism of action for their antimicrobial effects can vary, with some compounds inhibiting bacterial RNA transcription and translation.[14]

Other Therapeutic Areas

The biological activities of quinazolines extend to other areas, including:

-

Anti-inflammatory: Certain quinazoline derivatives have shown potent anti-inflammatory activity.[3]

-

Antiviral: Some analogs have been investigated for their antiviral properties.[1]

-

Antidiabetic: A class of quinazoline-related compounds has been studied as partial agonists for PPARγ, a target for type 2 diabetes.[16]

Experimental Protocols

General Protocol for the Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from a literature procedure for the synthesis of a related analog and serves as a representative example.

Materials:

-

6,7-dimethoxyquinazolin-2,4-dione

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline

-

Ice-cold water

Procedure:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (excess) is prepared.

-

N,N-dimethylaniline (catalytic amount) is added to the mixture.

-

The reaction mixture is refluxed for several hours (e.g., 5 hours).

-

After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.

-

The resulting precipitate is collected by filtration and washed with distilled water to yield the 2,4-dichloro-6,7-dimethoxyquinazoline product.

Workflow for Synthesis of Dichloroquinazoline Derivative:

Caption: Step-by-step synthesis of a dichloroquinazoline derivative.

Characterization Techniques

The synthesized compounds are typically characterized using a variety of analytical techniques to confirm their structure and purity.

Table 2: Common Characterization Methods

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR provide detailed information about the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |

| Melting Point | A physical property used to assess purity. |

Future Perspectives and Conclusion

The this compound core and its analogs continue to be a fertile ground for drug discovery. The established synthetic methodologies and the growing understanding of their SAR provide a solid foundation for the rational design of new therapeutic agents. Future research will likely focus on:

-

Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.

-

Overcoming drug resistance: Designing novel analogs that are effective against resistant strains or mutations.

-

Exploration of new therapeutic areas: Investigating the potential of quinazoline derivatives in treating a broader range of diseases.

References

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 9. Page loading... [guidechem.com]

- 10. Fast and efficient synthesis of quinazoline derivatives [morressier.com]

- 11. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of 2,5-Dichloroquinazoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, holds a distinguished status in the realm of medicinal chemistry. Its inherent structural features and synthetic tractability have established it as a "privileged scaffold"—a molecular framework that can serve as a versatile template for the design of ligands for a diverse array of biological targets. This guide provides an in-depth technical exploration of a specific, yet highly significant, subclass: the 2,5-dichloroquinazoline derivatives. We will delve into their discovery, synthesis, and development, with a focus on the causal relationships that underpin experimental design and the elucidation of their therapeutic potential, particularly in oncology.

I. The Genesis of a Core Moiety: Synthesis of this compound

The journey to potent therapeutic agents begins with the precise and efficient construction of the core chemical entity. The synthesis of this compound is a multi-step process that demands a nuanced understanding of heterocyclic chemistry. A robust and widely applicable synthetic route commences with 2-amino-5-chlorobenzoic acid, a commercially available starting material.

Step 1: Cyclization to 6-Chloroquinazoline-2,4(1H,3H)-dione

The initial and pivotal step involves the formation of the quinazoline-2,4-dione ring system. This is typically achieved through the condensation of 2-amino-5-chlorobenzoic acid with a cyclizing agent, most commonly urea. The rationale for employing urea lies in its ability to serve as a source of the two nitrogen atoms and one of the carbonyl carbons required to complete the pyrimidine ring.

Causality in Experimental Design:

-

High Temperature: The reaction is conducted at elevated temperatures (180-200°C) to overcome the activation energy barrier for the condensation and subsequent cyclization-dehydration cascade.

-

Neat Reaction or High-Boiling Solvent: Often performed as a neat melt or in a high-boiling solvent to ensure the reactants remain in a molten state and to facilitate the removal of water and ammonia as byproducts, thereby driving the reaction to completion.

Experimental Protocol: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

-

In a round-bottom flask, intimately mix 2-amino-5-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents).

-

Heat the mixture in an oil bath to 190-200°C. The mixture will initially melt and then gradually solidify as the reaction progresses.

-

Maintain this temperature for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TCC).

-

Allow the reaction mixture to cool to room temperature.

-

To the resulting solid mass, add a 2 M solution of sodium hydroxide and heat to dissolve the product.

-

Filter the hot solution to eliminate any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to Yield this compound

The intermediate dione is then subjected to a chlorination reaction to replace the hydroxyl groups (in the tautomeric enol form) with chlorine atoms, yielding the target this compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality in Experimental Design:

-

Phosphorus Oxychloride (POCl₃) as a Chlorinating and Dehydrating Agent: POCl₃ is a powerful reagent that not only serves as a source of chlorine but also acts as a dehydrating agent. The reaction mechanism is believed to involve the initial phosphorylation of the hydroxyl groups of the dione, forming a phosphate ester intermediate. This is followed by a nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the dichloroquinazoline.

-

Reflux Conditions: The reaction is typically carried out at reflux to provide the necessary thermal energy for the chlorination to proceed efficiently.

-

Catalytic N,N-Dimethylformamide (DMF): In some instances, a catalytic amount of DMF is added to accelerate the reaction. DMF is thought to form a Vilsmeier-Haack reagent with POCl₃,

In Silico Screening and Molecular Docking of 2,5-Dichloroquinazoline Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth walkthrough of the principles and practices involved in the in silico screening and molecular docking of 2,5-dichloroquinazoline derivatives. Quinazolines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Computational methods such as molecular docking offer a rapid and cost-effective strategy to prioritize compounds for synthesis and biological evaluation.[4][5] This document details a complete workflow, from library preparation and target selection to protocol validation and results in analysis, grounded in established scientific principles and field-proven insights. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for quinazoline-based inhibitors, as a case study to illustrate these concepts.[1][6]

Introduction: The Rationale for a Computational Approach

The journey of drug discovery is long and resource-intensive. Traditional high-throughput screening (HTS) requires the synthesis and testing of thousands to millions of compounds, a process that is both costly and time-consuming. In silico techniques, particularly structure-based drug design (SBDD) and molecular docking, have emerged as indispensable tools to streamline this process.[7]

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][8][9] This allows researchers to:

-

Identify Hits: Rapidly screen large virtual libraries of compounds to identify those most likely to bind to a biological target of interest.[5]

-

Optimize Leads: Understand the specific molecular interactions driving binding, providing rational guidance for designing more potent and selective analogs.[5][7]

-

Elucidate Mechanisms: Formulate hypotheses about the biochemical processes governed by ligand-protein interactions.[8]

The quinazoline scaffold is a prime candidate for such computational exploration due to its versatile biological profile and established success in targeted therapies, such as EGFR inhibitors used in cancer treatment.[1][10] This guide focuses specifically on this compound derivatives, providing a robust framework for their computational evaluation.

The In Silico Screening Workflow: A Holistic View

A successful in silico screening campaign is a multi-stage process that requires careful planning and validation at each step. The overall workflow is designed to funnel a large virtual library down to a small number of high-confidence hits for experimental validation.

Caption: High-level workflow for in silico screening of chemical libraries.

Detailed Methodologies: A Step-by-Step Protocol

This section provides a granular, field-tested protocol for the molecular docking of this compound derivatives against the EGFR kinase domain.

Target Protein Selection and Preparation

Causality: The quality of the protein structure is paramount for a meaningful docking simulation. The goal is to prepare a biologically relevant and computationally clean model of the target.

Protocol:

-

Structure Retrieval: Download the 3D crystal structure of the human EGFR kinase domain co-crystallized with a known quinazoline inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank (PDB).[6][10] The presence of a co-crystallized ligand is crucial for defining the binding site and validating the docking protocol.

-

Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains. The co-crystallized ligand (erlotinib) should be kept for now as a reference.

-

Protein Preparation: Utilize a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard). This critical step performs several automated functions:

-

Add Hydrogens: Adds all hydrogen atoms, which are typically absent in PDB files.

-

Assign Bond Orders: Corrects bond orders in the protein structure.

-

Protonation State Assignment: Predicts the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is vital for accurately modeling hydrogen bonds.

-

Energy Minimization: Performs a restrained energy minimization of the structure to relieve any steric clashes introduced during the preparation process.

-

Ligand Library Preparation

Causality: Ligands must be converted into a 3D format with correct chemical properties. This ensures the docking algorithm accurately samples different conformations and evaluates interactions.

Protocol:

-

2D to 3D Conversion: Start with 2D structures of your this compound derivatives (e.g., in SDF or SMILES format). Use a program like Open Babel or Schrödinger's LigPrep to convert them into 3D conformations.

-

Tautomer and Ionization State Generation: Generate possible tautomers and ionization states for each ligand at the target physiological pH (7.4). This is crucial as the dominant form of a molecule in solution may not be the one that binds to the protein.

-

Energy Minimization: Perform an energy minimization on each generated ligand structure using a suitable force field (e.g., OPLS, MMFF94).[11] This produces low-energy, geometrically favorable conformations ready for docking.

Docking Protocol Validation (Self-Validating System)

Causality: Before screening an entire library, you must prove that your docking protocol can accurately reproduce known binding information. This step builds confidence in your subsequent screening results. The most common method is "re-docking."

Protocol:

-

Extract Native Ligand: From the prepared protein structure (PDB: 1M17), extract the co-crystallized ligand (erlotinib). Save it as a separate file and prepare it using the same protocol as your ligand library.

-

Grid Generation: Define the docking search space. This is typically a cubic box centered on the position of the extracted native ligand. The box should be large enough to encompass the entire binding pocket, usually with a side length of 10-15 Å.[11][12]

-

Re-Docking: Dock the prepared native ligand back into the receptor grid you just generated.

-

Performance Assessment: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[13]

Caption: Workflow for validating a molecular docking protocol via re-docking.

Virtual Screening and Post-Docking Analysis

Causality: Once validated, the protocol is applied to the entire library. The analysis focuses not just on the docking score but on the quality and nature of the predicted molecular interactions.

Protocol:

-

High-Throughput Docking: Using the validated protocol, dock the entire prepared library of this compound derivatives into the EGFR active site grid.

-

Scoring and Ranking: The docking program will assign a score (e.g., GlideScore, AutoDock binding energy) to each docked pose.[17] This score estimates the binding affinity, with more negative values typically indicating stronger binding.[9][17] Rank all compounds based on their best docking score.

-

Visual Inspection and Interaction Analysis: Do not rely solely on the score. Visually inspect the binding poses of the top-ranked compounds (e.g., the top 5-10%). Analyze the key molecular interactions:[17][18]

-

Hydrogen Bonds: Look for hydrogen bonds to key active site residues. For EGFR, a critical hydrogen bond is often formed with the backbone NH of Met793 in the hinge region.

-

Hydrophobic Interactions: Identify interactions with hydrophobic residues in the pocket.

-

Pi-Stacking: Look for aromatic stacking interactions.

-

-

Hit Selection: Select hits based on a combination of a favorable docking score and a binding mode that makes sound biochemical sense (i.e., forms key interactions known to be important for inhibition).

Data Presentation and Interpretation

The results of a virtual screen are best summarized in a table that allows for easy comparison of key metrics.

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Other Key Interactions |

| Erlotinib (Control) | -10.5 | Met793 | Hydrophobic pocket, Cys797 |

| DCQ-001 | -11.2 | Met793 | Pi-stacking with Phe723 |

| DCQ-002 | -9.8 | Thr790, Gln791 | Halogen bond with Leu718 |

| DCQ-003 | -9.5 | Met793 | Water-mediated H-bond |

| DCQ-004 | -8.1 | None | Poor fit in binding pocket |

This is a hypothetical data table for illustrative purposes.

Interpretation:

-

DCQ-001 shows a better docking score than the control and forms the critical hinge hydrogen bond, making it a high-priority candidate.

-

DCQ-002 has a good score but interacts with different residues. This might suggest an alternative binding mode or potential selectivity, warranting further investigation.

-

DCQ-004 has a poor score and lacks key interactions, making it a low-priority candidate.

Conclusion and Future Directions

This guide has outlined a comprehensive and validated workflow for the in silico screening of this compound derivatives. By grounding computational protocols in established biochemical knowledge and rigorous validation, researchers can significantly enhance the efficiency of the drug discovery process. The prioritized hits from this workflow are not guaranteed drugs but are highly enriched with compounds that have a greater probability of success in subsequent experimental testing.

Future steps would involve more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding poses over time, or free energy calculations (e.g., MM/PBSA) to further refine the binding affinity predictions.[11] Ultimately, the most promising candidates identified through this in silico pipeline must be synthesized and subjected to in vitro biological assays to confirm their activity.

References

- 1. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities | Scilit [scilit.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 6. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etflin.com [etflin.com]

- 10. bbrc.in [bbrc.in]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

A Technical Guide to the Synthesis and Exploration of Novel 2,5-Dichloroquinazoline Analogs

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide focuses on the 2,5-dichloroquinazoline framework, a versatile starting point for developing novel molecular entities. We provide an in-depth exploration of synthetic strategies, robust characterization protocols, and the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights to accelerate the discovery of new quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] A significant portion of research has focused on their role as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways.[2][3][9][10] Mutations or dysregulation of kinases are implicated in various diseases, most notably cancer.[9]

Marketed drugs such as gefitinib, erlotinib, and lapatinib are quinazoline-based tyrosine kinase inhibitors that have revolutionized the treatment of certain cancers.[1][9] These molecules typically function by competing with ATP at the kinase's binding site, thereby inhibiting downstream signaling that promotes cell proliferation.[9]

The this compound core is a particularly attractive starting material for library synthesis. The two chlorine atoms serve as reactive handles for introducing diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr), allowing for systematic exploration of the chemical space and the development of structure-activity relationships (SAR).

Synthetic Pathways to this compound Analogs

The journey into the chemical space of this compound analogs begins with robust and reproducible synthetic protocols. The overall strategy involves the initial synthesis of a dichloroquinazoline core, followed by selective functionalization.

Synthesis of Dichloroquinazoline Precursors

The most common precursors are 2,4-dichloroquinazolines. While our focus is on the 2,5-dichloro isomer, the principles of synthesis are often analogous. A standard method for creating a dichloroquinazoline involves the chlorination of a quinazolinedione precursor.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from established literature procedures and serves as a representative example for synthesizing a dichloroquinazoline core.[11]

Materials:

-

6,7-dimethoxyquinazolin-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice-cold water

-

Round-bottom flask, reflux condenser, heating mantle, filtration apparatus.

Procedure:

-

Combine 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (approx. 3 mL per gram of starting material) in a round-bottom flask.

-

Add a catalytic amount of N,N-dimethylaniline (approx. 0.3 mL per gram of starting material).

-

Heat the mixture to reflux and maintain for 5 hours. The reaction should be performed in a well-ventilated fume hood.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture into a beaker of ice-cold water with constant stirring. This step is highly exothermic and should be done with caution.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with distilled water to remove any residual acid.

-

Dry the product completely. The resulting 2,4-dichloro-6,7-dimethoxyquinazoline can be used in subsequent steps without further purification or recrystallized if necessary.

Causality and Self-Validation:

-

Phosphorus oxychloride is a powerful chlorinating agent, essential for converting the hydroxyl groups of the dione into chlorides.

-

N,N-dimethylaniline acts as a catalyst to facilitate the chlorination reaction.

-

Pouring into ice-water quenches the reaction by hydrolyzing excess POCl₃ and precipitates the organic product.

-

Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding.

Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

With the dichloroquinazoline core in hand, the next step is to introduce diversity. Nucleophilic aromatic substitution is a powerful tool for this purpose. The reactivity of the chlorine atoms on the quinazoline ring is not equal. For 2,4-dichloroquinazolines, the C4 position is significantly more reactive to nucleophilic attack than the C2 position under mild conditions.[4][12][13][14] This regioselectivity allows for a controlled, stepwise functionalization. While less documented, a similar reactivity difference is expected for the 2,5-dichloro isomer, which requires experimental validation.

Workflow for Selective Derivatization:

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for 2,5-dichloroquinazoline Compounds: A Strategic Framework

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] While extensive research has focused on derivatives substituted at the 2- and 4-positions, the specific biological activities and mechanisms of 2,5-dichloroquinazoline remain largely uncharacterized. This guide presents a comprehensive, field-proven framework for the systematic investigation of its mechanism of action. We move beyond theoretical knowledge to provide a practical, multi-phased experimental strategy, designed for researchers, scientists, and drug development professionals. This document outlines a logical progression from broad, unbiased target identification to specific cellular pathway analysis, equipping research teams with the rationale and detailed protocols necessary to transform a novel compound into a well-understood therapeutic candidate.

Foundational Strategy: From Hypothesis to Validated Mechanism

Given the lack of direct literature on this compound, our investigation must be built on a foundation of logical inference derived from structurally similar compounds. The quinazoline core is a well-known "privileged scaffold" that frequently interacts with ATP-binding pockets of protein kinases.[1] The dichloro-substitution pattern may enhance this activity or introduce novel interactions.

Our overarching strategy is therefore a multi-phase approach that begins with broad, unbiased screening to identify potential targets and progressively narrows the focus to validate these targets and elucidate the downstream cellular consequences of their modulation.

Caption: High-level investigatory workflow for MoA elucidation.

Phase 1: Molecular Target Identification and Validation

The first critical step is to identify the direct molecular binding partners of this compound within the proteome. A dual approach, combining unbiased discovery with hypothesis-driven screening, provides the most robust path to confident target identification.

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

This method uses a modified version of the compound as "bait" to capture its binding proteins from a cell lysate.[3][4] Photo-affinity chromatography is a powerful variant that creates a covalent bond between the probe and its target upon UV irradiation, minimizing the loss of weak binders during wash steps.[5]

Caption: Workflow for Photo-Affinity Purification Mass Spectrometry.

Experimental Protocol: Photo-Affinity Pulldown

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker arm with a terminal biotin tag and a photoreactive group (e.g., a diazirine) to the this compound scaffold. The attachment point should be chosen carefully to minimize disruption of potential binding interactions.

-

Lysate Preparation: Culture a relevant cancer cell line (e.g., A549 lung carcinoma) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Probe Immobilization & Incubation: Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads. Add the cell lysate to the probe-bound beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Competition Control: As a crucial control, in a parallel sample, pre-incubate the lysate with a 100-fold excess of the free, unmodified this compound before adding it to the beads. Proteins that appear in the main experiment but are absent or reduced in this control are specific binders.

-

Photo-Crosslinking: Transfer the slurry to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently link the probe to its targets.[5]

-